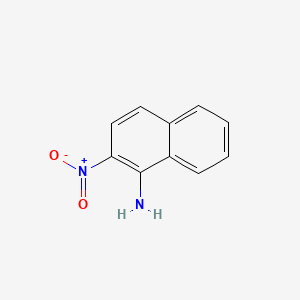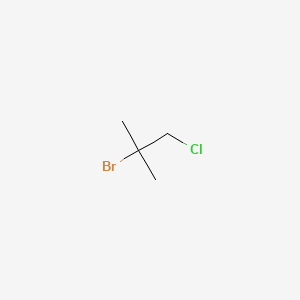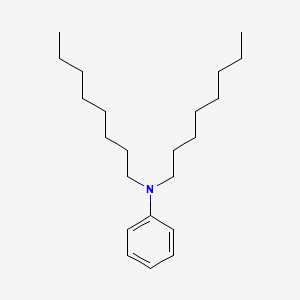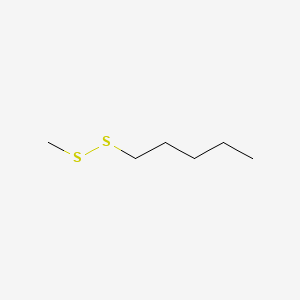
Boc-trp-phe-ome
Overview
Description
Boc-trp-phe-ome is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is composed of three amino acids, namely Boc (tert-butyloxycarbonyl), Trp (tryptophan), and Phe (phenylalanine), along with an ome (o-methyl ester) group. Boc-trp-phe-ome is synthesized using solid-phase peptide synthesis (SPPS) and has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
1. Aromatic Interactions and Structural Analysis
The compound Boc-Trp-Phe-OMe, as a model tryptophan peptide, has been used to study aromatic interactions in peptides. In a study by Sengupta et al. (2008), various tryptophan-containing peptides including Boc-Trp-Phe-OMe were analyzed to explore interactions between aromatic rings, particularly the indole side chain of tryptophan residues. This study utilized X-ray diffraction to determine the crystal structures of these peptides, providing insight into the nature of indole-indole interactions and the preferred orientation of indole rings in different peptide structures (Sengupta et al., 2008).
2. Self-Assembly and Nanostructure Formation
Research by Datta et al. (2018) explored the self-assembly of diphenylalanine (Phe-Phe) motif in peptides, including Boc-Trp-Phe-OMe. The study focused on understanding the formation of tubular, vesicular, and fibrillar morphologies in peptide nanostructures. This research is significant for potential applications in biomaterial chemistry, sensors, and bioelectronics (Datta et al., 2018).
3. Conformational Analysis in Peptide Design
Goudreau et al. (1994) conducted a study involving Boc-Trp-Phe-OMe to understand the conformational preferences of certain tetrapeptides. Their research highlighted the importance of spatial orientation in peptides and its impact on biological activity, proving crucial for the design of nonpeptide agonists (Goudreau et al., 1994).
4. Development of Drug Delivery Systems
The peptide Boc-Trp-Phe-OMe has been utilized in the development of drug delivery systems. For instance, Dule et al. (2017) synthesized an amphiphilic peptide-polymer conjugate incorporating Boc-Trp-Phe-OMe. This research is significant for its applications in RNA polyplexation and cell imaging, contributing to advancements in drug delivery and biomedical imaging (Dule et al., 2017).
5. Peptide Synthesis Techniques
The application of Boc-Trp-Phe-OMe extends to methods of peptide synthesis. Sun et al. (2011) utilized this peptide in the chemo-enzymatic synthesis of Endomorphin-1, showcasing an efficient and green approach to peptide synthesis (Sun et al., 2011).
properties
IUPAC Name |
methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-26(2,3)34-25(32)29-21(15-18-16-27-20-13-9-8-12-19(18)20)23(30)28-22(24(31)33-4)14-17-10-6-5-7-11-17/h5-13,16,21-22,27H,14-15H2,1-4H3,(H,28,30)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJYWAIFNMZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312067 | |
| Record name | NSC249282 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72156-62-8 | |
| Record name | NSC249282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC249282 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B1595096.png)







![Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1595106.png)


